3-(Methylsulfanyl)azepane

説明

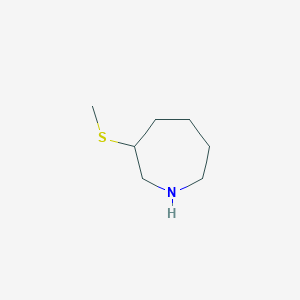

“3-(Methylsulfanyl)azepane” (CAS# 1423031-54-2) is a research chemical with the molecular formula C7H15NS and a molecular weight of 145.264 . It is also known as 3-methylsulfanylazepane .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .

Molecular Structure Analysis

The molecular structure of “3-(Methylsulfanyl)azepane” includes a seven-membered ring with a sulfur atom attached to one of the carbon atoms . The InChI Key for this compound is PIXHJJIKSFFOEF-UHFFFAOYSA-N .

Chemical Reactions Analysis

The Pd/LA-catalyzed reactions used in the synthesis of non-fused N-aryl azepane derivatives proceed smoothly under extremely mild conditions . The reactions have a broad scope and produce CO2 as a byproduct .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Methylsulfanyl)azepane” include a molecular weight of 145.27 and a molecular formula of C7H15NS . More detailed properties like melting point, boiling point, and density were not found in the retrieved sources.

科学的研究の応用

Mass Spectrometry Studies

Mass spectrometry of heterocyclic compounds, including those related to 3-(Methylsulfanyl)azepane, reveals insights into the main fragmentation channels of these molecules under electronic ionization. Studies have demonstrated the specific fragmentation patterns of dihydro-3H-azepines, shedding light on the molecular ion's behavior upon electron impact, including the elimination of specific groups, which is crucial for understanding their stability and reactivity (Klyba et al., 2009).

Ionic Liquids Development

Azepane and its derivatives have been utilized in the synthesis of a new family of room temperature ionic liquids. These ionic liquids, derived from azepane, have shown promising applications due to their moderate viscosities and wide electrochemical windows. Such characteristics make them suitable for use as electrolytes, battery materials, and in various synthetic media, thereby offering a sustainable alternative to traditional volatile organic compounds (Belhocine et al., 2011).

Pharmaceutical Significance

Azepane-based motifs have been recognized for their pharmacological significance, with over 20 FDA-approved drugs containing azepane structures. These compounds exhibit a wide range of therapeutic applications, including anti-cancer, anti-tubercular, and anti-Alzheimer's treatments, among others. The structural diversity of azepane derivatives highlights their potential in drug discovery and development, underscoring the ongoing research focus on creating less toxic and more effective azepane-based pharmaceuticals (Zha et al., 2019).

Synthesis of Densely Functionalized Azepines

Research into the synthesis of azepines and dihydroazepines has led to the development of new methodologies for creating densely functionalized compounds. Such advances are crucial for expanding the toolkit available for constructing complex molecular architectures, further enabling the exploration of azepine derivatives in various scientific and pharmaceutical contexts (Nedolya et al., 2008).

特性

IUPAC Name |

3-methylsulfanylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXHJJIKSFFOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanyl)azepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol](/img/structure/B1378400.png)

![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)